molecular formula C10H12O4 B13596853 2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid

2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid

Cat. No.: B13596853
M. Wt: 196.20 g/mol
InChI Key: WXAOHIDHNNEYBZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid is an organic compound with the molecular formula C10H12O4 It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylphenol with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or hydrochloric acid can be employed to facilitate the reaction, and the product can be purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating their activity. The compound may also act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-methylphenyl)acetic acid
  • 2-Hydroxy-2-(4-tert-butylphenyl)acetic acid

Uniqueness

2-Hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-2-(4-methoxy-2-methylphenyl)acetic acid

InChI

InChI=1S/C10H12O4/c1-6-5-7(14-2)3-4-8(6)9(11)10(12)13/h3-5,9,11H,1-2H3,(H,12,13)

InChI Key

WXAOHIDHNNEYBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)O)O

Origin of Product

United States

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